3-Amino-2,2-dimethylbutanenitrile hydrochloride
Description
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
InChI Key |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketone Precursors
Reaction Overview
Reductive amination is the most direct method for synthesizing 3-amino-2,2-dimethylbutanenitrile hydrochloride. This one-pot procedure involves the conversion of a ketone precursor (e.g., 2,2-dimethyl-3-oxobutyronitrile) into the corresponding amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by HCl treatment to isolate the hydrochloride salt.
Mechanistic Steps
- Imine Formation : The ketone reacts with ammonia to form an imine intermediate.
- Reduction : NaBH₃CN selectively reduces the imine to the primary amine.
- Salt Formation : The free base is treated with HCl to yield the hydrochloride salt.
Example Protocol
Multi-Step Synthesis from Hydroxypivalic Acid
Three-Step Process
This industrial-scale method, detailed in patent CN102477002B, involves:
Step 1: Esterification
Hydroxypivalic acid is esterified with methanol or ethanol under acidic conditions:
$$
\text{Hydroxypivalic acid} + \text{ROH} \xrightarrow{\text{H}2\text{SO}4} \text{Hydroxypivalic acid ester}
$$
Step 2: Hydroxyl Group Protection
The hydroxyl group is protected using acyl chlorides (e.g., acetyl chloride):
$$
\text{Hydroxypivalic acid ester} + \text{AcCl} \rightarrow \text{Protected ester}
$$
Step 3: Ammonolysis and Hydrochloride Formation
The protected ester undergoes ammonolysis with concentrated ammonia, followed by HCl treatment:
$$
\text{Protected ester} + \text{NH}_3 \rightarrow \text{3-Amino-2,2-dimethylbutanenitrile} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Data Table: Patent Examples
| Example | Substrate | Protecting Agent | Ammonia Concentration | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl hydroxypivalate | Tosyl chloride | 28% | 80 |
| 2 | Ethyl hydroxypivalate | Acetyl chloride | 28% | 60 |
| 3 | Isopropyl ester | Mesyl chloride | 28% | 58.6 |
Stereoselective Synthesis
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | Imine formation → Reduction | 78–85 | Lab-scale | Moderate |
| Multi-Step Synthesis | Esterification → Protection | 54–84 | Industrial | High |
| Stereoselective Routes | Chiral resolution/catalysis | 50–73 | Niche | Low |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 3-Amino-2,2-dimethylbutanenitrile hydrochloride serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is also utilized in catalytic asymmetric Strecker-type reactions for synthesizing natural and unnatural amino acids .
- Biology: This compound is investigated for its potential role in biochemical pathways and enzyme interactions, offering insights into biological processes at the molecular level.
- Medicine: The compound is explored for its potential therapeutic properties and serves as a precursor in drug development.
- Industry: It is utilized in the production of specialty chemicals and intermediates, highlighting its importance in various industrial processes.
Chemical Reactions
This compound can participate in several types of chemical reactions:
- Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles. Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions to facilitate this reaction.
- Reduction: The nitrile group can be reduced to form primary amines. Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for this purpose.
- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to initiate these reactions.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Amino-2,2-dimethylbutanenitrile Hydrochloride and Analogs
Functional Group Analysis
- Nitrile Group (3-Amino-2,2-dimethylbutanenitrile HCl): The nitrile group (-C≡N) is electron-withdrawing, enhancing electrophilicity for reactions such as nucleophilic additions or reductions to form amines or aldehydes. This contrasts with Methyl 3-amino-2,2-dimethylbutanoate HCl (), which contains an ester (-COOCH₃) prone to hydrolysis under acidic or basic conditions .
- Ketone Group (1-Amino-3,3-dimethyl-2-butanone HCl): The ketone (-C=O) in this analog allows for reactivity in condensation reactions (e.g., forming Schiff bases) but lacks the stability of nitriles in reducing environments .
Biological Activity
3-Amino-2,2-dimethylbutanenitrile hydrochloride, a compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol, has garnered attention in both chemical and biological research due to its unique structure and potential applications. This compound is primarily recognized for its amino group, which contributes significantly to its biological activity. It appears as a white to off-white crystalline powder and is soluble in water, enhancing its usability in various biological assays.
The compound undergoes several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities .
The mechanism of action involves the interaction of 3-amino-2,2-dimethylbutanenitrile with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group participates in various chemical reactions that affect enzyme activity and receptor binding .
Enzyme Interaction Studies
Research indicates that this compound can be utilized to study enzyme-substrate interactions. Its chirality plays a significant role in determining binding affinity and specificity towards various enzymes . For instance, studies have shown that the compound can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Case Studies
- Enzyme Inhibition : A study explored the inhibitory effects of 3-amino-2,2-dimethylbutanenitrile on specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, suggesting potential use as a therapeutic agent in metabolic disorders.
- Chirality Effects : Research comparing the (3R) and (3S) enantiomers of this compound demonstrated significant differences in biological activity. The (3R) enantiomer exhibited higher binding affinity towards target receptors compared to its counterpart .
Applications in Medicine and Industry
The compound is being investigated for its potential therapeutic properties, including:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals.
- Biochemical Assays : Used as a ligand in various assays to study biochemical pathways .
In industrial applications, it serves as a building block for synthesizing specialty chemicals and materials .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (3R)-3-amino-2,2-dimethylbutanenitrile | Chiral configuration influencing activity | Enzyme substrate interactions |
| (3S)-3-amino-2,2-dimethylbutanenitrile | Enantiomer with distinct biological properties | Lower enzyme binding affinity |
| 3-amino-2-hydroxybutanenitrile | Different functional groups affecting reactivity | Varies based on hydroxyl presence |
This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential in asymmetric synthesis and chiral drug development.
Q & A
Q. What are the established synthetic routes for 3-amino-2,2-dimethylbutanenitrile hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves the hydrochlorination of the corresponding amine precursor (e.g., 3-amino-2,2-dimethylbutanenitrile) using HCl in aprotic solvents like dioxane or ethanol. For example, a protocol from a European patent (EP 4,374,877) demonstrates stirring the amine with HCl in dioxane at room temperature for 1 hour, achieving quantitative yields after reduced-pressure concentration . Optimization may include:
- Temperature control : Prolonged stirring at 25°C minimizes side reactions.
- Solvent choice : Dioxane enhances solubility of hydrophobic intermediates.
- Acid stoichiometry : Excess HCl ensures complete protonation.
Characterization via -NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d) confirms product purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at –20°C. Hydrochlorides are hygroscopic; desiccants like silica gel should be used. Avoid aqueous environments to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Systematic studies should:
Q. How does steric hindrance from the 2,2-dimethyl group influence its application in asymmetric synthesis?
- Methodological Answer : The dimethyl group restricts conformational flexibility, favoring stereoselective outcomes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
